

analytical methods for DMU2139 quantification

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Compound of Interest

Compound Name: DMU2139

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Application Note AN-2139

Quantitative Analysis of the Novel Kinase Inhibitor DMU2139: Validated UV-Vis, Stability-Indicating HPLC, and LC-MS/MS Methods for Drug Development

Abstract

This application note provides a comprehensive guide to the analytical quantification of **DMU2139**, a novel heterocyclic small molecule kinase inhibitor. Given the critical role of accurate and precise measurement in drug development, from initial characterization to clinical pharmacokinetics, we present three validated analytical methods. These include a rapid UV-Vis spectrophotometric method for preliminary quantification, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for potency and impurity determination in the drug substance, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **DMU2139** in human plasma. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, adherence to regulatory principles, and validation according to international guidelines.

Audience: Researchers, analytical scientists, and drug development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Analytical Imperative for DMU2139

DMU2139 is a promising new chemical entity (NCE) belonging to the class of small molecule kinase inhibitors, currently under investigation for oncological applications. As with any therapeutic candidate, the journey from discovery to clinical use is underpinned by rigorous analytical science. The ability to accurately quantify **DMU2139** in both bulk drug substance and biological matrices is essential for ensuring product quality, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and ultimately, guaranteeing patient safety and drug efficacy.^{[1][2]}

High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry, utilized in all stages from discovery to quality control of the final product.^{[1][3]} For bioanalytical applications, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity and selectivity, allowing for the precise measurement of drug concentrations in complex biological fluids.^{[4][5][6]}

This guide presents a structured approach to the analytical lifecycle of **DMU2139**, beginning with fundamental characterization and progressing to highly specialized, validated methods suitable for regulatory submission. We will detail the "why" behind experimental choices, ensuring that each protocol serves as a self-validating system grounded in established scientific principles and regulatory expectations.

General Physicochemical Properties & Reagent Preparation

For the purpose of this guide, **DMU2139** is a hypothetical small molecule with the following assumed properties, which are typical for its class:

- Chemical Nature: Aromatic, heterocyclic compound, moderately polar.
- Molecular Weight: ~450.5 g/mol .
- Solubility: Freely soluble in methanol, acetonitrile, and DMSO. Sparingly soluble in water.
- Optical Properties: Possesses a strong UV chromophore with a λ_{max} at approximately 275 nm.

Preparation of Stock and Standard Solutions

Rationale: Accurate preparation of a primary stock solution is the foundation of all quantitative analysis. Using a calibrated analytical balance and Class A volumetric flasks is mandatory. The choice of solvent is based on ensuring complete dissolution and stability of the analyte.[2]

Protocol:

- Accurately weigh approximately 10.0 mg of **DMU2139** reference standard using a calibrated microanalytical balance.
- Transfer the powder to a 10.0 mL Class A volumetric flask.
- Add approximately 7 mL of methanol (HPLC grade or higher).
- Sonicate for 5 minutes or until all solid is completely dissolved.
- Allow the solution to return to room temperature.
- Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times. This creates a 1.0 mg/mL Primary Stock Solution.
- Prepare intermediate and working standard solutions by serial dilution from the primary stock using the appropriate solvent for each analytical method described below.

Method 1: UV-Vis Spectrophotometry for Preliminary Quantification

Principle: UV-Vis spectrophotometry is a rapid and economical technique that measures the amount of light absorbed by a sample.[7][8] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is ideal for a quick concentration check of pure substances in simple solutions.[9][10]

Limitations: This method lacks specificity. It cannot distinguish between the active pharmaceutical ingredient (API) and any UV-absorbing impurities or degradants. Therefore, it is unsuitable for stability testing or analysis in complex matrices.[11]

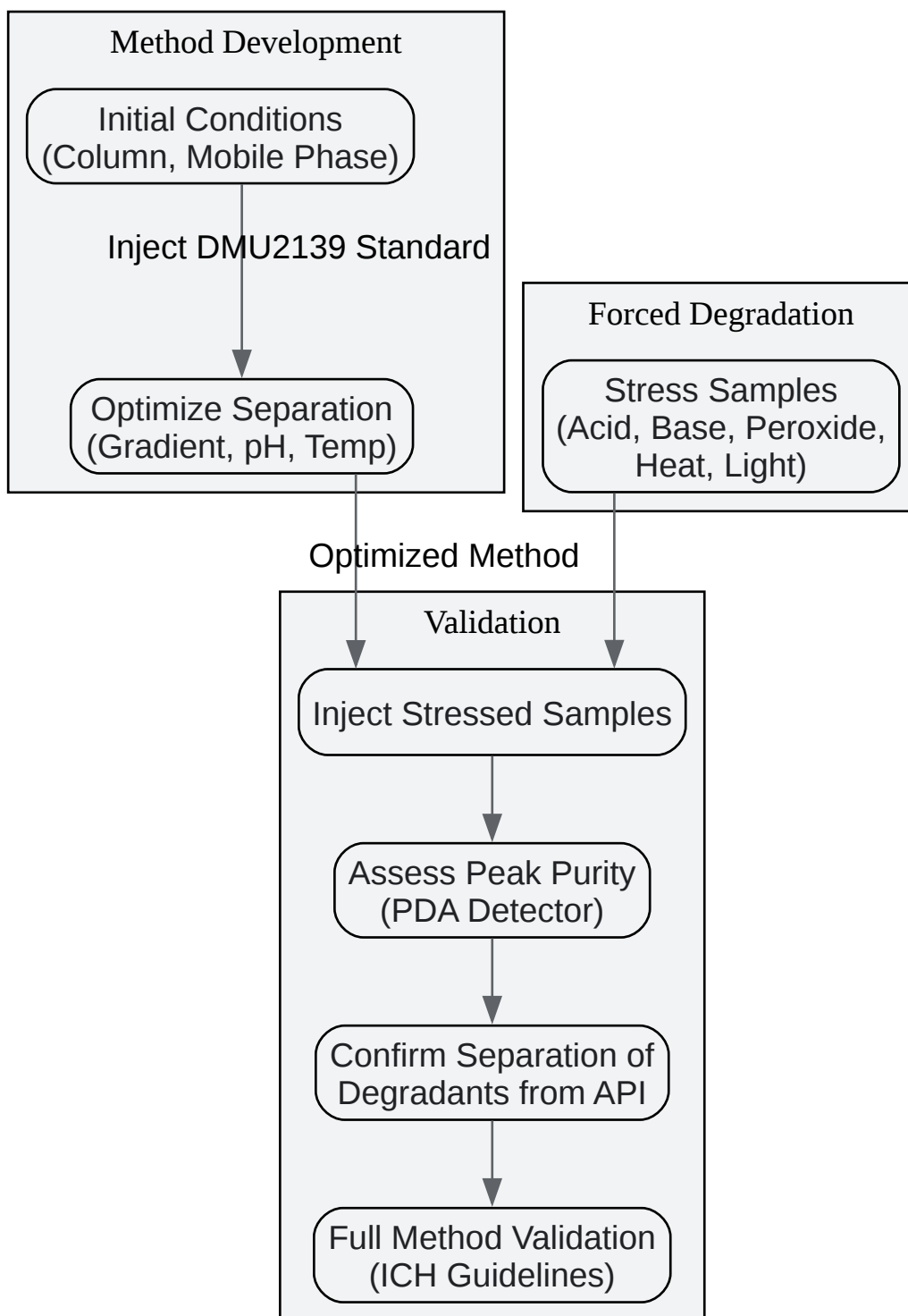
Protocol for UV-Vis Analysis

- **Wavelength Scan:** Dilute the **DMU2139** stock solution in methanol to approximately 10 µg/mL. Scan the solution from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with methanol as the reference blank. Identify the wavelength of maximum absorbance (λ_{max}). For **DMU2139**, we will assume this is 275 nm.
- **Calibration Curve:** Prepare a series of at least five calibration standards from the stock solution, ranging from 1 µg/mL to 20 µg/mL in methanol.
- **Measurement:** Measure the absorbance of each standard at 275 nm.
- **Analysis:** Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value > 0.999 is considered acceptable.
- **Sample Quantification:** Dilute the unknown **DMU2139** sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the regression equation.

Method 2: Stability-Indicating HPLC-UV Method for Potency & Purity

Principle: This method separates **DMU2139** from its process-related impurities and degradation products using reverse-phase HPLC.[3][12] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard. A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[13][14] Developing such a method requires performing forced degradation studies.[15]

Workflow for Stability-Indicating Method Development



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Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation (Stress Testing) Protocol

Rationale: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation pathways and demonstrate the specificity of the analytical method.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Acid Hydrolysis: Dissolve **DMU2139** in 50:50 methanol:1N HCl. Heat at 80°C for 2 hours.
- Base Hydrolysis: Dissolve **DMU2139** in 50:50 methanol:1N NaOH. Heat at 80°C for 2 hours.
- Oxidation: Dissolve **DMU2139** in methanol and add 30% H₂O₂. Store at room temperature for 24 hours.
- Thermal Stress: Store solid **DMU2139** powder in an oven at 105°C for 48 hours.
- Photolytic Stress: Expose a solution of **DMU2139** to UV light (ICH option 1 or 2) for a specified duration.
- Analysis: After exposure, neutralize the acid and base samples, dilute all samples appropriately, and analyze using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[\[15\]](#)

HPLC-UV Protocol

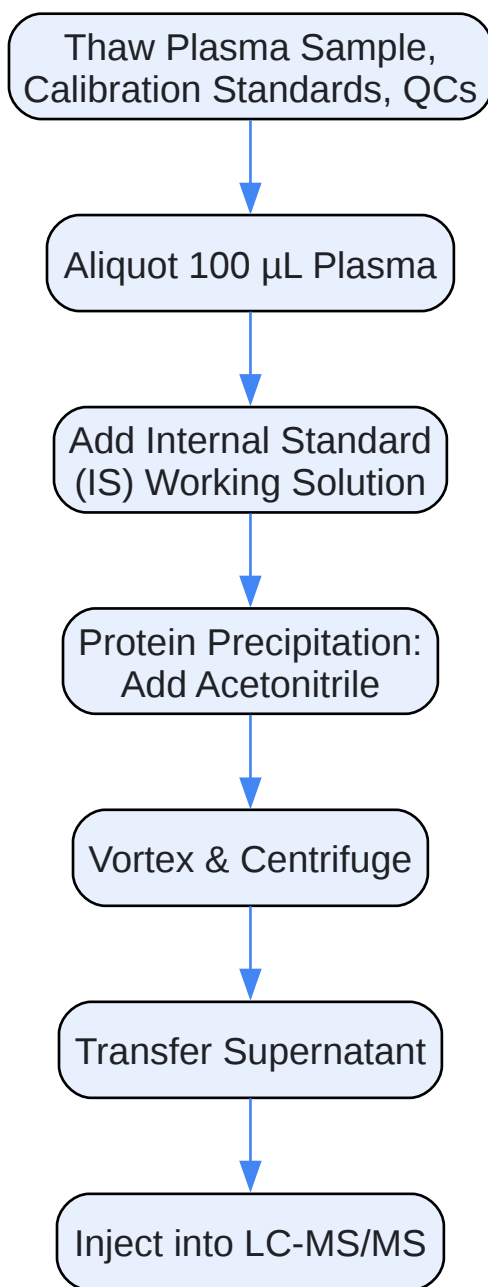
Parameter	Condition	Rationale
Instrument	HPLC system with Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector	Standard equipment for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for assessing peak purity.
Column	C18, 250 x 4.6 mm, 5 µm	C18 is a versatile, nonpolar stationary phase suitable for retaining moderately polar small molecules like DMU2139. [12]
Mobile Phase A	0.1% Formic Acid in Water	Formic acid acts as a pH modifier to ensure consistent ionization of the analyte and improve peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength and low UV cutoff.
Gradient Elution	10% to 90% B over 20 min; Hold at 90% B for 5 min; Re-equilibrate for 5 min	A gradient is necessary to elute the main compound with a good peak shape while also separating it from potential early and late-eluting impurities. [16]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a balance between run time and separation efficiency.

Column Temperature	30 °C	Controlling temperature ensures reproducible retention times and can improve peak shape.[16]
Injection Volume	10 µL	A small injection volume minimizes peak broadening.
Detection	UV at 275 nm (λ_{max})	Provides the greatest sensitivity for the analyte.[16] A PDA scan from 200-400 nm should be used to monitor for co-eluting impurities.
Quantification	External Standard	A multi-point calibration curve (e.g., 5-150 µg/mL) is constructed to ensure linearity across the working range.

Method 3: LC-MS/MS for Quantification in Human Plasma

Principle: This bioanalytical method provides the high sensitivity and selectivity required to measure therapeutic concentrations of **DMU2139** in a complex biological matrix like plasma.[4] [5] The method involves sample extraction to remove proteins, chromatographic separation, and detection by tandem mass spectrometry (MS/MS). An internal standard (IS), typically a stable isotope-labeled version of the analyte, is used to correct for variations in extraction recovery and matrix effects.[17]

Workflow for Bioanalytical Sample Processing



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Caption: Sample preparation workflow for LC-MS/MS analysis.

LC-MS/MS Protocol

Parameter	Condition	Rationale
Instrument	UPLC system coupled to a Triple Quadrupole Mass Spectrometer	UPLC provides faster separations and sharper peaks. A triple quadrupole MS is standard for quantitative bioanalysis using MRM mode. [5]
Column	C18, 50 x 2.1 mm, 1.8 μ m	A shorter column with smaller particles is used for rapid analysis suitable for high-throughput bioanalytical work.
Mobile Phase A	0.1% Formic Acid in Water	Standard aqueous mobile phase for positive ion electrospray.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Standard organic mobile phase.
Gradient Elution	5% to 95% B over 3.0 min	A fast gradient is sufficient to elute the analyte and IS while minimizing run time.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temperature	40 °C	Higher temperature reduces mobile phase viscosity and can improve peak shape at high flow rates.
Ion Source	Electrospray Ionization (ESI), Positive Mode	ESI is well-suited for moderately polar, ionizable molecules like DMU2139. [5] [18]
Detection Mode	Multiple Reaction Monitoring (MRM)	Provides exceptional selectivity by monitoring a specific precursor-to-product ion

transition for both the analyte and the IS.[\[5\]](#)

MRM Transitions	DMU2139: 451.2 → 284.1 (example); IS: 456.2 → 289.1 (example for +5 Da IS)	Transitions must be optimized by direct infusion of the analyte to find the most stable and intense fragment ion.
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Sample Preparation	Protein Precipitation with Acetonitrile (3:1 ratio of ACN:plasma)	A simple, fast, and effective method for removing the majority of proteins from the plasma sample before injection.
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Method Validation Summary

All chromatographic methods intended for regulatory submission must be validated according to guidelines from bodies like the FDA and ICH.[\[4\]](#)[\[19\]](#)[\[20\]](#) Validation demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters (as per FDA Bioanalytical Method Validation Guidance[\[17\]](#)[\[21\]](#))

Parameter	HPLC-UV (Potency) Acceptance Criteria	LC-MS/MS (Bioanalysis) Acceptance Criteria
Specificity/Selectivity	No interference at the retention time of the analyte from degradants. Peak purity > 99%.	No significant interference at the RT of analyte and IS in blank matrix. Response in blank $\leq 20\%$ of LLOQ.[19]
Linearity & Range	$R^2 \geq 0.999$ over the range (e.g., 5-150 $\mu\text{g/mL}$).	$R^2 \geq 0.99$ over the range (e.g., 0.1-100 ng/mL). 75% of standards must be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).[4]
Accuracy (RE%)	Mean recovery of 98.0-102.0% for QCs at three levels.	Mean concentration within $\pm 15\%$ of nominal for QCs ($\pm 20\%$ at LLOQ).[21]
Precision (RSD/CV%)	RSD $\leq 2.0\%$ for replicate injections.	Within-run and between-run precision RSD $\leq 15\%$ for QCs ($\leq 20\%$ at LLOQ).[21]
Limit of Detection (LOD)	S/N ratio ≥ 3 .	Not typically required for bioanalysis.
Limit of Quantitation (LOQ)	S/N ratio ≥ 10 ; accuracy and precision criteria must be met.	Lowest standard on the curve meeting accuracy and precision criteria.
Robustness	Insensitive to small, deliberate changes in method parameters (pH, temp, flow rate).[16]	Assessed through variations in sample processing and analysis conditions.
Stability	Analyte stable in solution and during storage.	Freeze-thaw, bench-top, long-term, and post-preparative stability assessed.

Conclusion

This application note outlines a strategic, multi-tiered approach for the quantitative analysis of the novel kinase inhibitor **DMU2139**. The methods presented progress from a simple UV-Vis assay for preliminary assessments to a fully validated, stability-indicating HPLC-UV method for quality control, and a highly sensitive LC-MS/MS method for bioanalysis. By employing these robust and reliable protocols, researchers and drug developers can generate high-quality data to support all stages of the pharmaceutical development pipeline, ensuring product integrity and facilitating informed decision-making from the laboratory to the clinic.

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